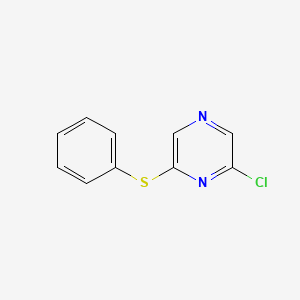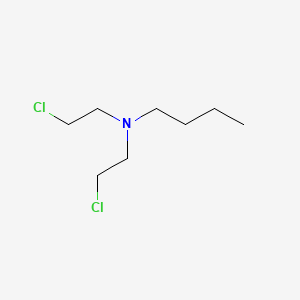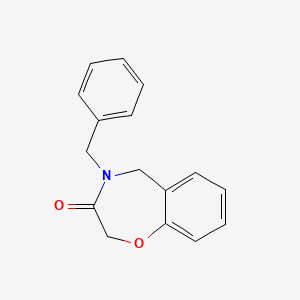
2-chloro-6-phenylsulfanylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-phenylsulfanylpyrazine is an organic compound with the molecular formula C10H7ClN2S. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with a chlorine atom and a phenylsulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-phenylsulfanylpyrazine typically involves the reaction of 2-chloropyrazine with thiophenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-6-phenylsulfanylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazine ring or the phenylsulfanyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyrazine ring or phenylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-phenylsulfanylpyrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-chloro-6-phenylsulfanylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylsulfanyl group can participate in interactions with proteins, while the pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-6-methylpyrazine
- 2-chloro-6-(2-pyridinyl)pyrazine
- 2-amino-6-chloropyrazine
Uniqueness
2-chloro-6-phenylsulfanylpyrazine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its stability and solubility compared to other similar compounds .
Eigenschaften
CAS-Nummer |
61655-71-8 |
|---|---|
Molekularformel |
C10H7ClN2S |
Molekulargewicht |
222.69 g/mol |
IUPAC-Name |
2-chloro-6-phenylsulfanylpyrazine |
InChI |
InChI=1S/C10H7ClN2S/c11-9-6-12-7-10(13-9)14-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
RLAUJCBPYOWAKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CN=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














